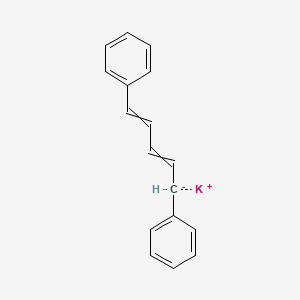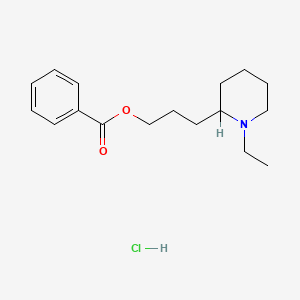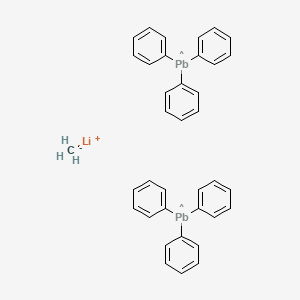
Lithium methanide--triphenylplumbyl (1/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium methanide–triphenylplumbyl (1/1/2) is an organometallic compound that combines lithium, methanide, and triphenylplumbyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium methanide–triphenylplumbyl typically involves the reaction of lithium methanide with triphenylplumbyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for lithium methanide–triphenylplumbyl are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium methanide–triphenylplumbyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium methanide and triphenylplumbyl oxide.
Reduction: It can be reduced to form lithium hydride and triphenylplumbyl.
Substitution: The compound can participate in substitution reactions where the triphenylplumbyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions include lithium methanide, triphenylplumbyl oxide, lithium hydride, and substituted triphenylplumbyl derivatives.
Aplicaciones Científicas De Investigación
Lithium methanide–triphenylplumbyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-metal bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of lithium methanide–triphenylplumbyl involves the interaction of the lithium and plumbyl groups with various molecular targets. The lithium ion can coordinate with electron-rich sites, while the triphenylplumbyl group can participate in π-π interactions and covalent bonding. These interactions facilitate the compound’s reactivity and enable it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Lithium methanide–triphenylstannyl: Similar in structure but contains tin instead of lead.
Lithium methanide–triphenylgermyl: Contains germanium instead of lead.
Lithium methanide–triphenylsilyl: Contains silicon instead of lead.
Uniqueness
Lithium methanide–triphenylplumbyl is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its tin, germanium, and silicon analogs.
Propiedades
Número CAS |
76002-47-6 |
|---|---|
Fórmula molecular |
C37H33LiPb2 |
Peso molecular |
9.0e+02 g/mol |
InChI |
InChI=1S/6C6H5.CH3.Li.2Pb/c6*1-2-4-6-5-3-1;;;;/h6*1-5H;1H3;;;/q;;;;;;-1;+1;; |
Clave InChI |
XARJPWSYAZIPQH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH3-].C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


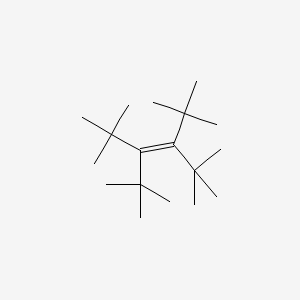


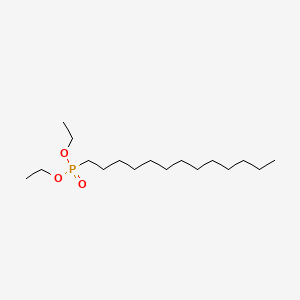
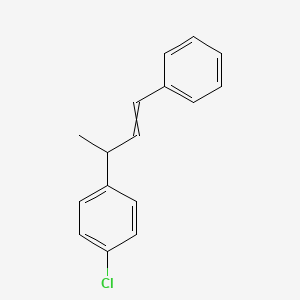
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
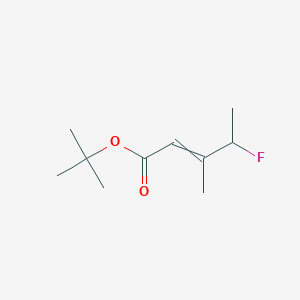
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)


![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
